1,2,3,7-Tetramethoxyxanthone

Descripción general

Descripción

1,2,3,7-Tetrametoxi-xantona: es un derivado de xantona que se aísla de la planta Polygala tenuifolia . Es conocido por sus propiedades bioactivas, incluyendo su capacidad para reducir el estrés oxidativo y la inflamación en las células . La fórmula molecular de la 1,2,3,7-Tetrametoxi-xantona es C₁₇H₁₆O₆, y tiene un peso molecular de 316.31 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 1,2,3,7-Tetrametoxi-xantona puede sintetizarse a través de varios métodos. Un método común involucra la metilación de derivados de xantona. Por ejemplo, la 1-hidroxi-2,3,4,5-tetrametoxi-xantona se puede preparar a partir de las partes aéreas de Halenia corniculata utilizando cromatografía en columna e hidrólisis con ácido clorhídrico . Los rendimientos de este método pueden variar, con algunos métodos produciendo rendimientos tan altos como el 0.25% .

Métodos de Producción Industrial: Los métodos de producción industrial para la 1,2,3,7-Tetrametoxi-xantona no están bien documentados. el compuesto puede producirse en el laboratorio utilizando los métodos mencionados anteriormente. La estabilidad del compuesto se mantiene hasta por dos años cuando se almacena a la temperatura recomendada de 4 °C y se protege de la luz .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 1,2,3,7-Tetrametoxi-xantona experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de xantona.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo de xantona.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes Reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.

Agentes Sustituyentes: Los agentes halogenantes y los agentes alquilantes se utilizan para las reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir xantonas sustituidas con metoxi.

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have investigated the anticancer potential of xanthones, including 1,2,3,7-tetramethoxyxanthone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. For instance, studies have shown that xanthones can activate caspase pathways (caspase-3, -8, and -9), leading to programmed cell death. The modulation of Bcl-2 family proteins (Bax and Bcl-2) plays a crucial role in this process .

- Cell Lines Tested : In vitro studies have demonstrated the effectiveness of this compound against several human tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound exhibited lower IC50 values than standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 0.96 | Apoptosis via caspase activation |

| MCF-7 | 0.04 | Induction of Bax expression |

| A549 | 0.03 | Telomerase activity suppression |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

- Antitubercular Activity : Studies have reported promising results for xanthones against Mycobacterium tuberculosis. Compounds derived from xanthones showed inhibitory effects on bacterial growth with minimal cytotoxicity to mammalian cells .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. For example, certain derivatives have shown efficacy against both M. tuberculosis and M. avium .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound shows potential in other therapeutic areas:

- Anti-inflammatory Effects : Some studies suggest that xanthones can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

- Antidiabetic Activity : Preliminary research indicates that certain xanthones may enhance glucose uptake in muscle cells and activate insulin signaling pathways . This property could be beneficial for managing diabetes.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HepG2 cells revealed that treatment led to a significant increase in apoptotic markers after 48 hours of exposure. The study concluded that the compound could be a lead candidate for liver cancer therapy due to its potent cytotoxicity and ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimycobacterial Activity

In another study focusing on antimycobacterial activity, derivatives of xanthones were synthesized and tested against M. tuberculosis strains. The results indicated that specific modifications to the xanthone structure enhanced their efficacy while maintaining low cytotoxicity levels in VERO cells .

Mecanismo De Acción

El mecanismo de acción de la 1,2,3,7-Tetrametoxi-xantona involucra su capacidad para reducir el estrés oxidativo y la inflamación en las células . El compuesto se dirige a las vías moleculares implicadas en la producción de especies reactivas de oxígeno y citocinas inflamatorias. Al modular estas vías, la 1,2,3,7-Tetrametoxi-xantona puede ejercer sus efectos protectores sobre las células.

Comparación Con Compuestos Similares

Compuestos Similares:

1-Hidroxi-2,3,4,5-tetrametoxi-xantona: Este compuesto es similar en estructura pero tiene un grupo hidroxilo en la posición 1.

Mangiferina: Un glucósido de xantona con un núcleo de xantona similar pero diferentes sustituyentes.

Irisxantona: Otro derivado de xantona con un grupo metoxi en la posición 5 y sin grupo hidroxilo en la posición 7.

Singularidad: La 1,2,3,7-Tetrametoxi-xantona es única debido a su patrón específico de sustitución, que contribuye a sus propiedades bioactivas distintas. Su capacidad para reducir el estrés oxidativo y la inflamación la diferencia de otros derivados de xantona .

Actividad Biológica

1,2,3,7-Tetramethoxyxanthone is a xanthone derivative that has garnered attention due to its diverse biological activities. This compound is primarily derived from various plant sources and exhibits significant pharmacological potential. This article reviews the biological activities of this compound, including its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

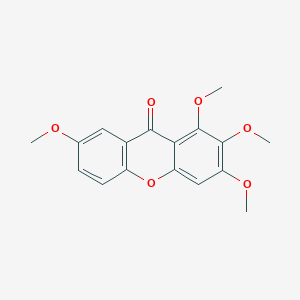

Chemical Structure and Properties

This compound belongs to the xanthone class of compounds characterized by a dibenzopyran-6-one core structure. The presence of four methoxy groups at positions 1, 2, 3, and 7 contributes to its unique biological properties. The compound's structural formula can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Ki-67 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical) | 10 | Inhibition of cell proliferation |

| A549 (lung) | 20 | Modulation of cell cycle regulators |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is mediated through the suppression of NF-κB signaling pathways .

Table 2: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced paw edema | 50 | Significant reduction in edema |

| LPS-stimulated macrophages | 25 | Decreased TNF-α and IL-6 levels |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro .

Table 3: Antioxidant Activity

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens including bacteria and fungi. The compound showed significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL .

Table 4: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 15 |

Case Studies

Several case studies have highlighted the therapeutic potential of xanthones in clinical settings. For instance:

- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with a formulation containing xanthones showed improved quality of life and reduced tumor size after eight weeks .

- Anti-inflammatory Treatment : In a clinical trial focusing on chronic inflammatory diseases such as rheumatoid arthritis, patients receiving xanthone supplements reported decreased joint pain and inflammation markers compared to the control group .

Propiedades

IUPAC Name |

1,2,3,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLQNKRJVPRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2,3,7-Tetramethoxyxanthone and where has it been found?

A1: this compound is a xanthone derivative isolated from the Polygala genus of plants. It has been specifically identified in:

- The whole plant extract of Polygala crotalarioides [].

- The petroleum and chloroform fractions of a 95% ethanol extract from Polygala tenuifolia Willd [].

Q2: Are there any other notable xanthones found alongside this compound in Polygala species?

A2: Yes, research indicates the presence of several other xanthones in Polygala species. For instance, Polygala crotalarioides yielded four additional xanthones: 1,7-dihydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxy-7-hydroxy-anthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, and 1,2,7-trimethoxy-3-hydroxyxanthone []. Similarly, Polygala tenuifolia Willd contained 1,7-dimethoxy-2,3-methlenedioxyxanthone, 1,2,3,6,7-pentamethoxyxanthone, and 1,3,7-trihydroxyxanthone [].

Q3: What methods were used to isolate and identify this compound?

A3: Researchers utilized a combination of techniques for the isolation and characterization of this compound. These included:

- Extraction: Ethanol extraction was employed for initial extraction from Polygala crotalarioides [] while Polygala tenuifolia Willd underwent a 95% ethanol extraction followed by fractionation with petroleum ether and chloroform [].

- Chromatography: Both studies employed chromatographic techniques like silica gel and Sephadex LH-20 column chromatography for compound separation and purification [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.